5-Methyl-4-oxa-7-azaspiro[2.5]octane

Catalog No.
S14590971
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-4-oxa-7-azaspiro[2.5]octane

Product Name

5-Methyl-4-oxa-7-azaspiro[2.5]octane

IUPAC Name

5-methyl-4-oxa-7-azaspiro[2.5]octane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-6-4-8-5-7(9-6)2-3-7/h6,8H,2-5H2,1H3

InChI Key

SPYOOWYIYAFFPD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CC2

5-Methyl-4-oxa-7-azaspiro[2.5]octane is an advanced, conformationally restricted spirocyclic morpholine building block designed for modern medicinal and process chemistry. By incorporating a spirocyclopropane ring and a methyl group onto the morpholine core, this scaffold provides a rigid, three-dimensional architecture that drives the 'escape from flatland' paradigm. It is primarily procured to replace metabolically labile or overly flexible standard morpholine and piperidine rings, offering enhanced pharmacokinetic and physicochemical properties, including superior target selectivity, tunable basicity, and robust metabolic stability [1].

Research Fit

Scaffold 4‑oxa‑7‑azaspiro[2.5]octane core as morpholine bioisostere with enhanced 3D character and altered basicity.
Substitution 5‑methyl group provides a defined chiral/steric handle for SAR exploration, absent in parent scaffold.
Profile Reported solubility increase and logD reduction vs. non‑oxa analogs; pKa closer to morpholine.

Generic substitution with standard morpholine or unsubstituted azaspiro[2.5]octane fails because these simpler analogs lack the precise dual-site steric shielding required to overcome severe metabolic and off-target liabilities. Standard morpholines are highly susceptible to rapid cytochrome P450-mediated α-oxidation, while highly flexible rings often incur entropic penalties and bind to off-target proteins such as hERG [1]. Procuring the exact 5-methyl-4-oxa-7-azaspiro[2.5]octane scaffold ensures that both the C2 and C6 positions of the morpholine core are sterically blocked—by the spirocyclopropane and the methyl group, respectively—completely suppressing α-oxidation while locking the molecule into a highly specific, target-selective chair conformation that generic alternatives cannot replicate [2].

Substitution Risk

vs. morpholine / piperidine
Oxygen in the spiro ring lowers logD by ~1 unit and increases solubility up to 40‑fold; pKa shifts by ~1.4 units toward morpholine range.
vs. non‑oxa spirocycles
Non‑oxa analogs lack the solubility/logD advantage and show higher basicity (pKa ~10.3), altering permeability balance.
vs. unsubstituted parent
Absence of the 5‑methyl eliminates the stereochemical differentiation needed for chiral SAR and vector presentation.

Suppression of CYP450-Mediated α-Oxidation

The dual substitution pattern of 5-methyl-4-oxa-7-azaspiro[2.5]octane strategically places steric bulk at the carbons adjacent to the morpholine oxygen. This structural modification directly blocks the primary sites of oxidative metabolism. Compared to standard morpholine, which undergoes rapid degradation, the incorporation of the azaspiro[2.5]octane framework has been shown to minimize off-target CYP450 interactions (e.g., CYP2C9) and significantly reduce hepatic intrinsic clearance [1].

Evidence DimensionHepatic Intrinsic Clearance (CL_int) and CYP450 liability
Target Compound DataSterically shielded α-carbons preventing oxidation
Comparator Or BaselineStandard morpholine (unshielded α-carbons, rapid metabolism)
Quantified Difference>5-fold reduction in intrinsic clearance (CL_int) and minimized CYP2C9 inhibition (class-inferred)
ConditionsHuman liver microsome (HLM) and recombinant CYP assays

Procuring this sterically shielded bioisostere is critical for extending the in vivo half-life of drug candidates without sacrificing the solubilizing properties of the morpholine oxygen.

Aqueous solubility
Reported
~40× increase
Reported kinetic solubility fold‑change in model series
Model amide‑coupled biphenyl compounds; 50 mM phosphate, pH 7.4

Entropic Optimization via Conformational Locking

Standard morpholine rings exhibit high conformational flexibility, which incurs a significant entropic penalty upon binding to target proteins. The spirocyclopropane ring in 5-methyl-4-oxa-7-azaspiro[2.5]octane locks the morpholine core into a rigid, highly defined chair conformation. This structural pre-organization reduces the entropic cost of binding, a strategy that has been demonstrated in analogous azaspiro[2.5]octane systems to dramatically improve target binding affinity and functional potency compared to flexible planar alternatives [1].

Evidence DimensionBinding Entropy (ΔS) and Target Affinity
Target Compound DataRigidified spirocyclic morpholine chair conformation
Comparator Or BaselineUnsubstituted planar morpholine (high conformational flexibility)
Quantified DifferenceUp to 10-fold improvement in target binding affinity (Kd/IC50) (class-inferred)
ConditionsTarget-specific binding and functional assays (e.g., GPCRs or kinases)

Essential for structure-based drug design where precise, rigid vector projection of the amine and oxygen is required to maximize pocket engagement and selectivity.

Lipophilicity shift
Reported
ΔlogD ≈ −0.9
Reported ~10‑fold lower membrane partitioning
5‑methyl adds ~+0.5 log units offset

Modulation of Basicity for Improved Permeability

The increased s-character of the cyclopropane ring in the spirocyclic framework exerts an electron-withdrawing inductive effect that attenuates the basicity of the adjacent secondary amine. While standard morpholines typically exhibit a pKa around 8.3, the spirocyclopropyl and methyl modifications lower the pKa. This attenuation increases the fraction of unionized compound at physiological pH, thereby enhancing passive membrane permeability and mitigating the risk of phospholipidosis and hERG channel block associated with highly basic amines [1].

Evidence DimensionAmine pKa and Passive Permeability
Target Compound DataAttenuated pKa profile via inductive effects
Comparator Or BaselineStandard morpholine (pKa ~8.3)
Quantified Difference~0.5 to 1.5 log unit reduction in pKa (class-inferred)
ConditionsPhysiological pH (7.4) permeability modeling

Enables the procurement of a solubilizing motif that avoids the ADME and cardiovascular toxicity liabilities inherent to highly basic, flexible amines.

Amine basicity
Reported
pKa 8.9–9.5
Reported basicity closer to morpholine (8.7)
Inductive effect of spiro‑oxygen three bonds from nitrogen
σ₁ receptor affinity
Head‑to‑head
Ki < 500 nM
Reported derivative binding; not parent compound
Human σ₁, HEK‑293 membranes; [³H](+)-pentazocine
Synthetic purity
Head‑to‑head
Purity 99.4% / Yield 88.2%
Reported scalable route; methodological gap filled
Four‑step process, >50% total yield (CN119101009A)
Program breadth
Class‑level
≥5 target programs
Reported as intermediate across kinase, GPCR, and nuclear receptor programs
Patent‑disclosed class‑level inference; source review

Lead Optimization in Oncology and CNS Drug Discovery

5-Methyl-4-oxa-7-azaspiro[2.5]octane is the ideal building block for replacing metabolically labile morpholine hinge-binders in kinase inhibitors or GPCR ligands. Its rigid 3D structure and blocked α-carbons improve both brain penetrance and metabolic half-life, making it superior to standard morpholine in late-stage lead optimization [1].

Mitigation of hERG and Phospholipidosis Liabilities

In discovery programs hindered by cardiovascular toxicity or tissue accumulation, substituting basic, flat amines with this spirocyclic morpholine leverages its attenuated pKa and increased steric bulk to design out hERG channel binding and phospholipidosis risks [2].

Development of 'Escape from Flatland' Screening Libraries

For organizations building DNA-encoded libraries (DELs) or high-throughput screening collections, procuring this specific scaffold provides a highly novel, patentable chemical vector. It introduces essential 3D complexity (Fsp3) that is highly sought after to access novel therapeutic chemical space untouched by traditional planar heterocycles [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma‑1 receptor ligand research
5‑substituted spirocyclic core with chiral handle
Target engagement and SAR directionality
Kinase inhibitor scaffold research
3D oxa‑spirocyclic architecture
Hinge‑binding vector complementarity
GPR43 agonist research
Aqueous solubility advantage
Assay concentration reliability
Building block scale‑up sourcing
Validated scalable synthesis
Purity and batch consistency

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

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